(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
Overview
Description
The compound "(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate" is closely related to various oxazolidine derivatives that have been synthesized and studied for their potential applications in asymmetric synthesis and as intermediates in the production of biologically active compounds. These oxazolidine derivatives are often used as chiral auxiliaries or building blocks in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related oxazolidine compounds involves the use of amino acids as starting materials, which are then transformed through a series of reactions, including condensation with aldehydes, protection of functional groups, and resolution of enantiomers. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and the parent heterocycle was available in both enantiomeric forms by resolution with O,O'-dibenzoyltartaric acid . Similarly, kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary was investigated to afford enantiomerically enriched products .
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The steric congestion around the ring system, particularly with tert-butyl groups, can influence the conformation and reactivity of these molecules. X-ray crystallography has been used to determine the crystal structure of related compounds, confirming the configurations and conformational preferences .
Chemical Reactions Analysis
Oxazolidine derivatives participate in various chemical reactions, including stereospecific amination, diastereoselective reduction, and alkylation reactions. These reactions are often guided by the chiral nature of the oxazolidine ring, leading to high enantiomeric or diastereomeric excesses in the products. For instance, the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid was achieved by benzylation of the Zn-enolate derived from an oxazolidine derivative . Michael additions and alkylation through ester Li-enolate have also been reported .
Physical and Chemical Properties Analysis
Oxazolidine derivatives such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate are typically colorless liquids with specific boiling points and densities. They are supplied in both enantiomeric forms and require careful handling and storage to prevent decomposition or racemization. The physical data, including boiling points, densities, and optical rotations, are well-documented, and the compounds must be stored in a dry, well-ventilated cool place .
Scientific Research Applications
Chiral Auxiliary in Synthesis
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate has been utilized as a chiral auxiliary in chemical synthesis. For instance, its enantiomers have been prepared from L-alanine and used as chiral building blocks in dipeptide synthesis, as well as for the preparation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Synthesis of N-Boc Protected Oxazolidines
It has also been used in the synthesis of N-Boc protected oxazolidines, with its structure confirmed via various analytical methods. This synthesis is significant for the production of synthetic precursors for medicinally relevant compounds (Khadse & Chaudhari, 2015).
Solid-State Structure Analysis
The compound has been analyzed for its molecular and solid-state structures. For example, a study on the Grignard reaction of this compound with phenylmagnesium bromide highlighted the occurrence of an intramolecular hydrogen bond between the oxazole and hydroxy groups (Gao et al., 2006).
Intermediate in Natural Product Synthesis
It serves as a key intermediate in the synthesis of biologically important substances. An example is its role in the synthesis of Biotin, a water-soluble vitamin involved in metabolic cycles (Qin et al., 2014).
Development of Anticancer Drugs
The compound has been evaluated for its cytotoxic and pro-apoptotic activities against leukemia cells, indicating its potential in developing new anticancer drugs (Pinto et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350836 | |
Record name | Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | |
CAS RN |
95715-86-9 | |
Record name | (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95715-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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